![molecular formula C23H20N6O2 B6523792 3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 451469-45-7](/img/structure/B6523792.png)
3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzotriazinone derivative with a piperazine ring attached to it. Piperazine rings are often found in pharmaceutical compounds due to their ability to improve solubility and bioavailability . Benzotriazinones are also interesting due to their potential biological activities .
Molecular Structure Analysis
The compound contains a benzotriazinone core, which is a bicyclic system with two nitrogen atoms in the ring. It also has a piperazine ring, which is a saturated ring containing two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups present in its structure. The carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has been used in the synthesis of new heterocyclic derivatives, which were tested for their in-vitro anticancer activity against various cancer cell lines . It has also been used in the discovery of novel CDK2 inhibitors, which have shown significant inhibitory activity against MCF-7 and HCT-116 cancer cell lines .
Diabetes Treatment
The compound has shown efficacy in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
EGFR Kinase Inhibition
The compound has been used in the synthesis of a novel series of derivatives that have shown EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .
PARP 1 and 2 Inhibition
The compound has displayed excellent PARP 1 and 2 inhibition, suggesting potential applications in cancer treatment .
Fibronectin Labeling
As “F0916-6927”, the compound has been used in the production of monoclonal antibodies for the specific labeling of fibronectin in cultured cells and in frozen tissue sections .
Operations Research
As “Oprea1_369492”, the compound has been mentioned in the context of operations research, suggesting potential applications in this field .
Mecanismo De Acción
Target of Action
The compound, also known as “Oprea1_369492” or “F0916-6927”, is a derivative of pyridinylpiperazine . Pyridinylpiperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists . Therefore, it’s plausible that the primary target of this compound could be the α2-adrenergic receptors.
Mode of Action
Pyridinylpiperazine derivatives are known to interact with α2-adrenergic receptors, blocking their action . This interaction likely results in changes to cellular signaling pathways, potentially altering physiological responses.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2/c30-22(28-15-13-27(14-16-28)21-7-3-4-12-24-21)17-8-10-18(11-9-17)29-23(31)19-5-1-2-6-20(19)25-26-29/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCYVBULLYNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.